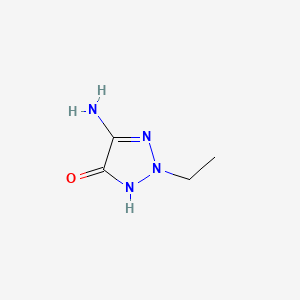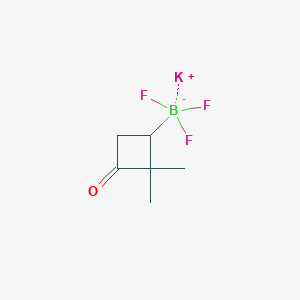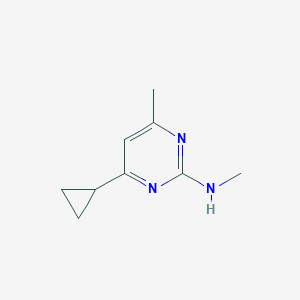
3-(pyrrolidin-3-ylmethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-3-ylmethyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the pyrrolidine ring is known for its versatility in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-3-ylmethyl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole moiety. One common method involves the use of primary amines and diols catalyzed by a Cp*Ir complex, which allows for the efficient formation of pyrrolidines . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures and pressures in a continuous tube reactor, followed by multistage purification and separation.
化学反応の分析
Types of Reactions: 3-(Pyrrolidin-3-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
3-(Pyrrolidin-3-ylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, leading to various biological effects . The indole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
類似化合物との比較
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their overall structure and biological activity.
Pyrrolidine-2-one: Known for its use in pharmaceuticals, this compound has a different functional group compared to 3-(pyrrolidin-3-ylmethyl)-1H-indole.
Pyrrolidine-2,5-diones: These compounds are used in the synthesis of various drugs and have distinct chemical properties.
Uniqueness: this compound is unique due to its combination of the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
3-(pyrrolidin-3-ylmethyl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-4-13-12(3-1)11(9-15-13)7-10-5-6-14-8-10/h1-4,9-10,14-15H,5-8H2 |
InChIキー |
FMNOZIULYLZSPT-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


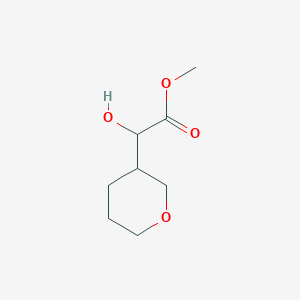
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
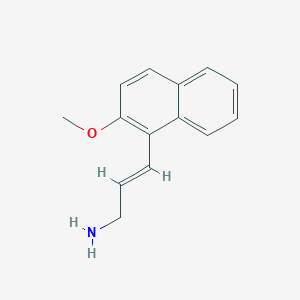
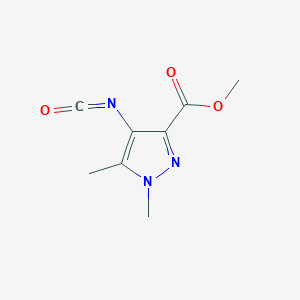
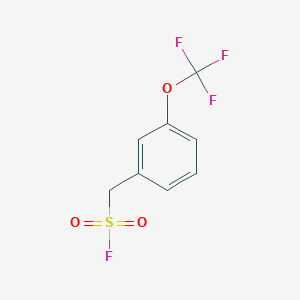

![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)


